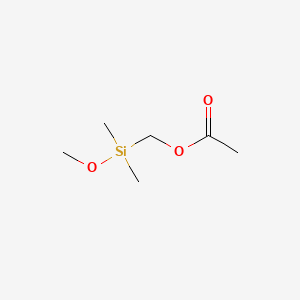

(Methoxy(dimethyl)silyl)methyl acetate

Cat. No. B8532025

Key on ui cas rn:

18162-90-8

M. Wt: 162.26 g/mol

InChI Key: NSIFOORKTQNFEX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08692012B2

Procedure details

A mixture of 230.4 kg (1.662 kmol) of (chloromethyl)-methoxydimethylsilane and 11.8 kg (34.8 mol) of tetrabutylphosphonium bromide was heated up to 90° C. and admixed during 3 h with 150 kg (1.828 kmol) of sodium acetate (anhydrous) in 6 portions of 25 kg each such that the temperature did not exceed 114° C. The mixture was subsequently stirred without additional heating for 1 h and then at 115-122° C. for a further 2 h. Thereafter, the product was distilled out through a column at 18-30 mbar (head), 50-53° C. (head) and 84-120° C. (pot), while 150 kg of Hydroseal G 400 H were metered into the residue during the distillation to ensure stirrability. The product (acetoxymethyl)methoxydimethylsilane (249.2 kg, 1.536 kmol, 92% of theory; purity 99.6% (GC area %)) was obtained as a colorless liquid. The solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst in the form of the chloride, bromide and acetate salt of tetrabutylphosphonium remained in the residue.

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][Si:3]([O:6][CH3:7])([CH3:5])[CH3:4].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[C:8]([O:11][CH2:2][Si:3]([O:6][CH3:7])([CH3:5])[CH3:4])(=[O:10])[CH3:9] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

230.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC[Si](C)(C)OC

|

|

Name

|

|

|

Quantity

|

11.8 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

|

Step Two

|

Name

|

|

|

Quantity

|

150 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was subsequently stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 114° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without additional heating for 1 h

|

|

Duration

|

1 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Thereafter, the product was distilled out through a column at 18-30 mbar (head), 50-53° C. (head) and 84-120° C. (pot), while 150 kg of Hydroseal G 400 H

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

were metered into the residue during the distillation

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC[Si](C)(C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | ||

| AMOUNT: MASS | 249.2 kg | |

| YIELD: PERCENTYIELD | 92% | |

| YIELD: CALCULATEDPERCENTYIELD | 92.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |